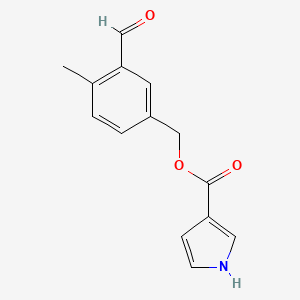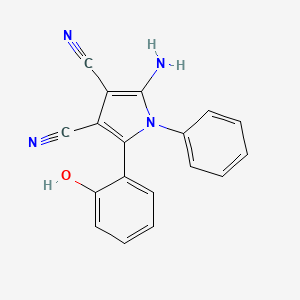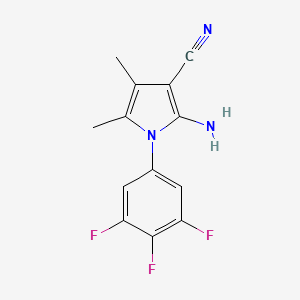
2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile is a synthetic organic compound that belongs to the pyrrole family. This compound is characterized by the presence of an amino group, two methyl groups, a trifluorophenyl group, and a carbonitrile group attached to a pyrrole ring. The trifluorophenyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using trifluorobenzene and an appropriate acylating agent.
Amination and Methylation: The amino group and methyl groups can be introduced through nucleophilic substitution reactions using appropriate amines and methylating agents.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a dehydration reaction of an amide or through a nucleophilic substitution reaction using cyanide sources.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and trifluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
Oxidation: Oxidized derivatives such as nitro compounds or carboxylic acids.
Reduction: Reduced derivatives such as primary amines or secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the original groups.
科学的研究の応用
2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluorophenyl group can enhance binding affinity and specificity to these targets, leading to various biological effects. The exact pathways involved can vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile: Similar structure but lacks the trifluorophenyl group.
2-Amino-4,5-dimethyl-1-(2,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile: Similar structure with different positioning of fluorine atoms.
2-Amino-4,5-dimethyl-1-(3,4-difluorophenyl)-1H-pyrrole-3-carbonitrile: Similar structure with fewer fluorine atoms.
Uniqueness
The presence of the trifluorophenyl group in 2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
特性
分子式 |
C13H10F3N3 |
|---|---|
分子量 |
265.23 g/mol |
IUPAC名 |
2-amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H10F3N3/c1-6-7(2)19(13(18)9(6)5-17)8-3-10(14)12(16)11(15)4-8/h3-4H,18H2,1-2H3 |
InChIキー |
QAAQJDNKXZFAJD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC(=C(C(=C2)F)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



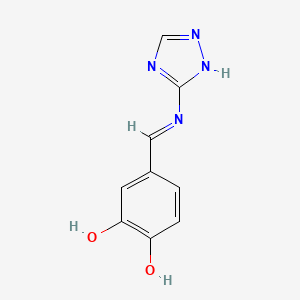
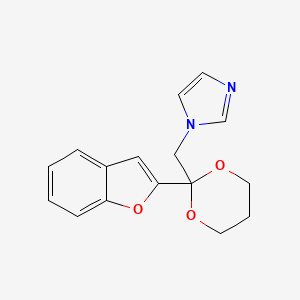
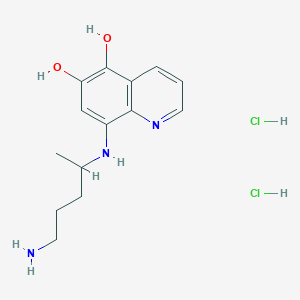
![2-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12873520.png)
![1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12873523.png)
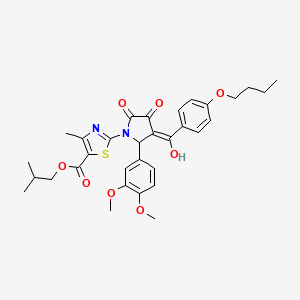
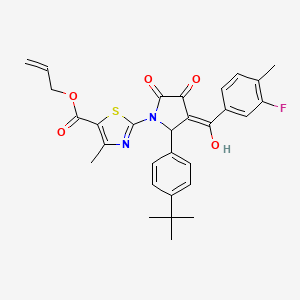
![1H-Cyclopenta[b]benzofuran](/img/structure/B12873535.png)

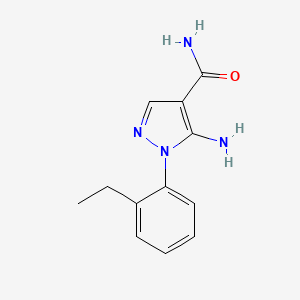
![2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873573.png)
